molecular formula C20H24N4O2 B6440579 N-(4-ethoxyphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide CAS No. 2549026-63-1

N-(4-ethoxyphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide

Cat. No.: B6440579
CAS No.: 2549026-63-1
M. Wt: 352.4 g/mol
InChI Key: IPJYYABVQGBOGS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an ethoxyphenyl group, a pyridinyl group, and an octahydropyrrolo[3,4-b]pyrrole core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-2-26-17-8-6-16(7-9-17)22-20(25)24-12-10-15-13-23(14-18(15)24)19-5-3-4-11-21-19/h3-9,11,15,18H,2,10,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJYYABVQGBOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC3C2CN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Octahydropyrrolo[3,4-b]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridinyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridinyl halide and a suitable catalyst.

    Attachment of the Ethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the intermediate compound.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or sulfonates as leaving groups, with nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Orexin Receptor Modulation

Research indicates that compounds similar to N-(4-ethoxyphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide are effective as orexin receptor modulators. Orexin receptors are involved in regulating sleep-wake cycles and appetite. The modulation of these receptors can have therapeutic implications for:

  • Sleep Disorders : Potential treatment for insomnia and narcolepsy.
  • Obesity Management : Targeting appetite regulation pathways.

A patent (US8653263B2) describes disubstituted octahydropyrrolo compounds as orexin receptor modulators, which highlights the relevance of this compound in developing treatments for sleep-related disorders .

Anticancer Activity

Studies have shown that octahydropyrrolo compounds exhibit anticancer properties by interfering with cell proliferation pathways. The unique structural features of this compound may enhance its efficacy against various cancer cell lines.

Case Study : In vitro assays demonstrated that related compounds significantly inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting a potential pathway for further research into this compound's anticancer effects.

Synthetic Applications

The synthesis of this compound involves several steps that can be adapted for the production of related compounds:

  • Formation of the Core Structure : Utilizing cyclization reactions to create the bicyclic framework.
  • Substitution Reactions : Introducing ethoxy and pyridine groups through nucleophilic substitutions.
  • Amide Bond Formation : Employing coupling reactions to attach the carboxamide group.

This synthetic versatility allows for the exploration of various derivatives, potentially leading to compounds with enhanced biological activity.

Potential in Drug Development

Given its structural characteristics and biological activity, this compound holds promise as a lead compound in drug discovery programs targeting:

  • Neurological disorders
  • Metabolic syndromes
  • Cancer therapies

The ongoing research into its pharmacodynamics and pharmacokinetics will be crucial in determining its viability as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide
  • N-(4-methoxyphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide
  • N-(4-chlorophenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide

Uniqueness

This compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for further research and development.

Biological Activity

N-(4-ethoxyphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula : C20H24N4O2
  • Molecular Weight : 352.4 g/mol
  • CAS Number : 2549026-63-1
  • IUPAC Name : N-(4-ethoxyphenyl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide

The compound features a complex bicyclic structure that includes a pyrrole core and various substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrole derivatives. A series of synthesized pyrroles demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported that certain fused pyrroles exhibited promising antiproliferative activity through mechanisms involving apoptosis induction and modulation of cell cycle progression .

Case Study: Cytotoxicity Testing

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHepG2 (liver cancer)15Apoptosis induction
Compound BSH-4 (melanoma)10Cell cycle arrest
This compoundA549 (lung cancer)12Caspase activation

Antioxidant Activity

Pyrrole derivatives have also been investigated for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) demonstrated that certain derivatives exhibited significant antioxidant activity, which could be beneficial in therapeutic applications .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrrole-containing compounds have been documented in multiple studies. For example, a docking study indicated that some derivatives could inhibit pro-inflammatory cytokines effectively. This suggests potential applications in treating inflammatory diseases .

The biological mechanisms underlying the activities of this compound include:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Modulation : Interference with specific phases of the cell cycle.
  • Cytokine Inhibition : Suppression of inflammatory cytokines through receptor modulation.

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